molecular formula C7H14O3 B13288026 2-(1-Hydroxyethyl)pentanoic acid

2-(1-Hydroxyethyl)pentanoic acid

Cat. No.: B13288026
M. Wt: 146.18 g/mol
InChI Key: KMZSRAYQEJTJGC-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a hydroxyethyl group attached to the second carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of pentanoic acid with ethylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The catalyst used can be a Lewis acid such as aluminum chloride or a Brønsted acid like sulfuric acid.

Another method involves the hydrolysis of 2-(1-Hydroxyethyl)pentanoate esters. These esters can be synthesized by esterification of pentanoic acid with 2-hydroxyethanol in the presence of an acid catalyst. The hydrolysis reaction is carried out in an aqueous medium at elevated temperatures (80°C to 120°C) to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoethylpentanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-(1-Hydroxyethyl)pentanol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-oxoethylpentanoic acid

    Reduction: 2-(1-Hydroxyethyl)pentanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(1-Hydroxyethyl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its ability to interact with biological targets makes it a promising compound for pharmaceutical development.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)pentanoic acid involves its interaction with molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions with positively charged residues, influencing the compound’s binding affinity and specificity.

In cellular pathways, this compound can modulate enzyme activity, alter signal transduction, and affect gene expression. These interactions contribute to its biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

2-(1-Hydroxyethyl)pentanoic acid can be compared with other similar compounds, such as:

    Pentanoic acid: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.

    2-Hydroxyethylpentanoic acid: Similar structure but with the hydroxy group attached to the second carbon of the pentanoic acid chain.

    2-(1-Hydroxyethyl)butanoic acid: Shorter carbon chain, leading to differences in physical and chemical properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-(1-hydroxyethyl)pentanoic acid

InChI

InChI=1S/C7H14O3/c1-3-4-6(5(2)8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

KMZSRAYQEJTJGC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)O)C(=O)O

Origin of Product

United States

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